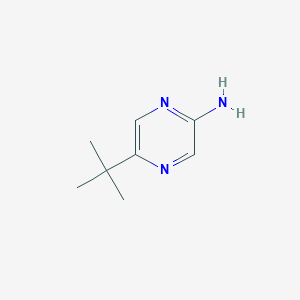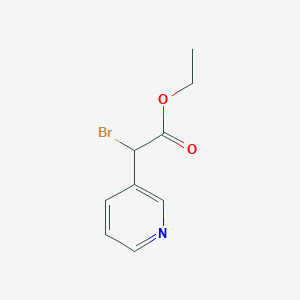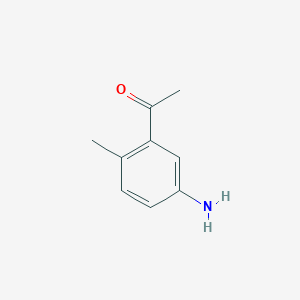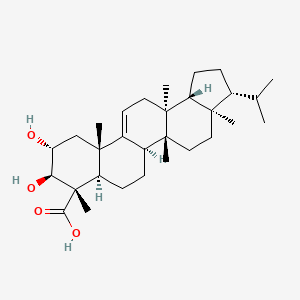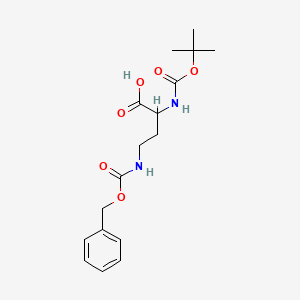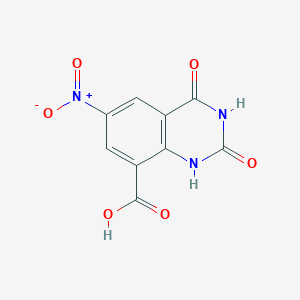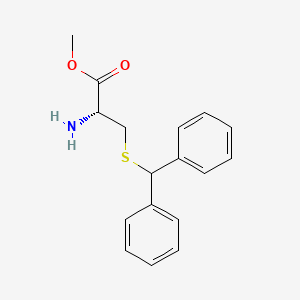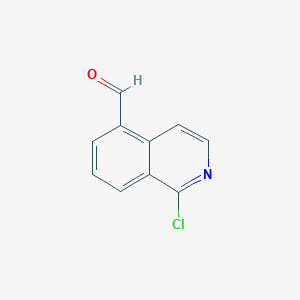
1-Chloroisoquinoline-5-carbaldehyde
Overview
Description
1-Chloroisoquinoline-5-carbaldehyde is an organic compound characterized by its yellow powdery appearance and strong odor. It has been used in Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides, and in Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .
Molecular Structure Analysis
The molecular formula of 1-Chloroisoquinoline-5-carbaldehyde is C10H6ClNO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.Chemical Reactions Analysis
1-Chloroisoquinoline-5-carbaldehyde has been used in various chemical reactions. For instance, it has been used in a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides .Scientific Research Applications
Synthesis and Chemical Properties
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have been highlighted, covering the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems. These compounds serve as key intermediates in the synthesis of biologically important compounds, demonstrating their synthetic and chemical versatility (Hamama et al., 2018).
Biological Evaluations
Quinoline derivatives have been studied for their corrosion inhibition properties on metal surfaces, showing excellent inhibitory effects. Their adsorption follows the Langmuir adsorption model, highlighting their potential in protecting metals against dissolution (Lgaz et al., 2017). Furthermore, these derivatives exhibit significant radical scavenging activity, underlining their antioxidant potential (Subashini et al., 2010).
Antimicrobial and Antitumor Activities
Several studies have synthesized quinoline derivatives and evaluated their antibacterial, antioxidant, and molecular docking analyses, discovering potent activity against both Gram-positive and Gram-negative bacteria. These findings demonstrate the therapeutic potential of these compounds as lead molecules in developing novel antimicrobial agents (Zeleke et al., 2020). Additionally, novel functionalized 1,8-naphthyridine derivatives derived from 2-chloroquinoline-3-carbaldehyde have shown high antiproliferative properties against cancer cells, highlighting their significance in cancer research (Fu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-chloroisoquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-9-3-1-2-7(6-13)8(9)4-5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHGEXPKAZNZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-5-carbaldehyde | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dichlorobenzo[b]thiophene](/img/structure/B1647452.png)

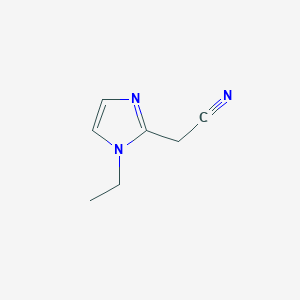

![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B1647476.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647488.png)
